Lithium bis-trimethylsilyl amide
Description
Lithium bis(trimethylsilyl)amide (LiHMDS), CAS 4039-32-1, is a sterically hindered, non-nucleophilic superbase with the molecular formula C₆H₁₈LiNSi₂ and a molecular weight of 167.33 g/mol . It exists as a colorless crystalline solid (melting point: 70–72°C) or as a solution in solvents like tetrahydrofuran (THF), hexane, or toluene . The compound is synthesized via the reaction of bis(trimethylsilyl)amine with butyllithium, producing a dimeric structure in solution and a trimeric aggregate in the solid state .
LiHMDS is widely utilized in organic synthesis for deprotonation reactions, Wittig olefinations, and as a catalyst in the production of pharmaceuticals, agrochemicals, and polymers . Its steric bulk minimizes nucleophilic side reactions, making it ideal for precise substrate activation .
Properties
Molecular Formula |
C7H7BF4N2O |
|---|---|
Molecular Weight |
221.95 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |
InChI Key |
CNKRQRKNUIYISU-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium bis-trimethylsilyl amide is typically synthesized by reacting hexamethyldisilazane (HMDS) with lithium hydride (LiH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows: \[ \text{HMDS} + \text{LiH} \rightarrow \text{LiN(Si(CH₃)₃)₂} \]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process requires careful handling due to the reactivity of the starting materials and the product.
Chemical Reactions Analysis
Types of Reactions: Lithium bis-trimethylsilyl amide is primarily used as a strong base in various organic reactions. It is involved in:
Dehydrohalogenation: this compound can deprotonate alkyl halides to form alkenes.
Wittig Reactions: It is used to generate ylides from phosphonium salts, which are then used to form alkenes.
Substitution Reactions: It can act as a base in nucleophilic substitution reactions.
Common Reagents and Conditions:
Solvents: THF, 2-methyltetrahydrofuran (2Me-THF), toluene, hexane, and methyl tert-butyl ether (MTBE).
Reagents: Methyl triphenylphosphonium bromide, lithium hydride, and various alkyl halides.
Major Products Formed:
Alkenes: Formed through dehydrohalogenation and Wittig reactions.
Substituted Alkanes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Lithium bis-trimethylsilyl amide is widely used in scientific research due to its strong basic properties and non-nucleophilic nature. Its applications include:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules and study biochemical processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
Lithium bis-trimethylsilyl amide is often compared to other strong bases such as sodium bis-trimethylsilyl amide (NaHMDS) and potassium bis-trimethylsilyl amide (KHMDS). While these compounds share similar reactivity, this compound is preferred in certain applications due to its higher reactivity and solubility in organic solvents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lithium bis(trimethylsilyl)amide belongs to the bis(trimethylsilyl)amide (HMDS) family, which includes sodium (NaHMDS) and potassium (KHMDS) variants. Below is a detailed comparison of their properties and applications:
Table 1: Comparative Analysis of HMDS Compounds
Key Findings:
Basicity and Reactivity: Basicity increases with cation size (K⁺ > Na⁺ > Li⁺) due to reduced ion-pair stabilization . However, LiHMDS’s steric hindrance enhances selectivity in deprotonation without nucleophilic interference . KHMDS, while the strongest base, is less soluble in non-polar solvents, limiting its utility in reactions requiring hydrocarbon media .
Structural Behavior :
- LiHMDS forms dimeric aggregates in solution, whereas NaHMDS and KHMDS exhibit higher aggregation states due to larger cation sizes, impacting reactivity and solubility .
Industrial Use: LiHMDS is preferred in pharmaceutical synthesis for its predictable reactivity and compatibility with diverse solvents . NaHMDS and KHMDS are employed in specialized contexts, such as enolate generation or highly basic conditions .
Research Significance
LiHMDS’s unique balance of steric bulk and basicity has enabled advancements in asymmetric synthesis and polymer chemistry. For example, it facilitates the formation of mixed lithium amide-halide complexes, which are critical in synthesizing anionic "inverse crown" structures . Comparative studies highlight its superiority over NaHMDS and KHMDS in reactions demanding both strong basicity and minimal nucleophilicity .
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